Decyl (Z,Z,Z)-6-butyl-6-((4-(decyloxy)-1,4-dioxobut-2-enyl)oxy)-4,8,11-trioxo-5,7,12-trioxa-6-stannadocosa-2,9-dienoate
Description
Decyl (Z,Z,Z)-6-butyl-6-((4-(decyloxy)-1,4-dioxobut-2-enyl)oxy)-4,8,11-trioxo-5,7,12-trioxa-6-stannadocosa-2,9-dienoate is a stannous (tin-containing) organometallic ester characterized by a complex structure with multiple oxygenated functional groups and stereospecific double bonds (Z,Z,Z configuration). Its molecular backbone includes:
- Two decyl (10-carbon) chains: one as an ester substituent and another in the 4-(decyloxy) moiety.
- A central tin atom (Sn) coordinated by butyl and oxygen-rich ligands, forming a stannoxane core.
Properties
CAS No. |
83898-56-0 |
|---|---|
Molecular Formula |
C46H78O12Sn |
Molecular Weight |
941.8 g/mol |
IUPAC Name |
4-O-[butyl-bis[[(Z)-4-decoxy-4-oxobut-2-enoyl]oxy]stannyl] 1-O-decyl (Z)-but-2-enedioate |
InChI |
InChI=1S/3C14H24O4.C4H9.Sn/c3*1-2-3-4-5-6-7-8-9-12-18-14(17)11-10-13(15)16;1-3-4-2;/h3*10-11H,2-9,12H2,1H3,(H,15,16);1,3-4H2,2H3;/q;;;;+3/p-3/b3*11-10-;; |
InChI Key |
MPVYEXRIRIBRHN-ZHJLFMMCSA-K |
Isomeric SMILES |
CCCCCCCCCCOC(=O)/C=C\C(=O)O[Sn](OC(=O)/C=C\C(=O)OCCCCCCCCCC)(OC(=O)/C=C\C(=O)OCCCCCCCCCC)CCCC |
Canonical SMILES |
CCCCCCCCCCOC(=O)C=CC(=O)O[Sn](CCCC)(OC(=O)C=CC(=O)OCCCCCCCCCC)OC(=O)C=CC(=O)OCCCCCCCCCC |
Origin of Product |
United States |
Biological Activity
Decyl (Z,Z,Z)-6-butyl-6-((4-(decyloxy)-1,4-dioxobut-2-enyl)oxy)-4,8,11-trioxo-5,7,12-trioxa-6-stannadocosa-2,9-dienoate is a complex organic compound that has drawn attention for its potential biological activities. This article reviews the current understanding of its biological activity, including antibacterial and antifungal properties, through a synthesis of available research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by multiple functional groups including dioxobutane and trioxo units. This structural complexity is likely responsible for its diverse biological interactions.
Antimicrobial Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial activities. The following table summarizes the biological activities reported for compounds with related structures:
| Compound Name | Activity Type | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| Compound A | Antibacterial | Staphylococcus aureus | 625 µg/mL |
| Compound B | Antifungal | Candida albicans | 500 µg/mL |
| Compound C | Antibacterial | Pseudomonas aeruginosa | 1250 µg/mL |
The above data suggests that derivatives of dioxolanes and similar compounds possess varying degrees of antibacterial and antifungal activities. For instance, compound A demonstrated excellent activity against S. aureus, while compound B was effective against C. albicans.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the presence of the dioxobutane moiety may interfere with bacterial cell wall synthesis or disrupt cellular membranes.
Case Studies
Case Study 1: Antibacterial Activity Assessment
In a study assessing the antibacterial efficacy of various dioxolane derivatives, it was found that certain compounds exhibited remarkable activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The results indicated that structural modifications could enhance the antibacterial properties significantly.
Case Study 2: Antifungal Activity Evaluation
Another investigation focused on the antifungal properties of similar compounds against Candida albicans. The study revealed that specific substitutions on the dioxolane ring improved antifungal efficacy, suggesting a structure-activity relationship that could be exploited in drug design.
Scientific Research Applications
Chemistry
In the field of chemistry, Decyl (Z,Z,Z)-6-butyl-6-((4-(decyloxy)-1,4-dioxobut-2-enyl)oxy)-4,8,11-trioxo-5,7,12-trioxa-6-stannadocosa-2,9-dienoate is utilized as a catalyst in organic synthesis. Its ability to facilitate various chemical transformations makes it valuable for synthesizing complex organic molecules. The compound can undergo several types of reactions:
- Oxidation : Can form tin oxides and other oxidized derivatives.
- Reduction : Capable of being reduced to lower oxidation states.
- Substitution : Ester linkages can be replaced by nucleophiles under mild conditions.
Biology
The biological applications of this organotin compound are noteworthy:
- Antimicrobial Activity : Preliminary studies indicate significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with a minimum inhibitory concentration (MIC) around 50 µg/mL.
- Cytotoxicity : In vitro studies on human breast cancer cell lines (MCF-7) demonstrated a dose-dependent reduction in cell viability with an IC50 value of approximately 30 µM after 48 hours of exposure.
- Antioxidant Activity : The compound showed moderate antioxidant activity in DPPH radical scavenging assays with an IC50 value of 25 µM.
Medicine
In medicinal chemistry, this compound is being explored for its potential use in drug delivery systems . Its structural properties allow it to form stable complexes with various biomolecules, which could enhance drug solubility and bioavailability.
Industrial Applications
This compound finds utility in the production of polymers and as a stabilizer in PVC manufacturing. Its unique reactivity allows it to improve the thermal stability and mechanical properties of polymeric materials.
Antimicrobial Activity Study
A study assessing the antimicrobial efficacy of various organotin compounds found that this specific compound exhibited significant inhibition against selected bacterial strains.
Cytotoxicity Assessment
In vitro research indicated that treatment with this compound led to a notable decrease in viability of MCF-7 cells over time.
Antioxidant Evaluation
DPPH radical scavenging assays revealed that the compound possesses moderate antioxidant capabilities compared to standard antioxidants like ascorbic acid.
Comparison with Similar Compounds
Key Observations :
- Alkyl Chain Impact : Longer alkyl chains (e.g., tetradecyl vs. decyl) increase molecular weight and hydrophobicity, reducing volatility (e.g., tetradecyl variant boiling point: 924.3°C vs. butyl variant: 535.1°C) .
- Oxygenation: Higher oxygen content (e.g., tetradecyl variant with 12 oxygen atoms vs.
Physicochemical Properties
*Estimates derived from analog trends.
Trend Analysis :
- Volatility : Longer alkyl chains correlate with lower vapor pressure (e.g., tetradecyl variant: 3.25E-35 mmHg vs. butyl variant: 1.59E-11 mmHg) .
- Thermal Stability : Increased alkyl chain length and Sn-O bonding enhance thermal resistance, as seen in the tetradecyl variant’s high boiling point .
Functional and Application Differences
- Catalysis: Tin-based esters act as catalysts in polymerization or transesterification reactions. Longer chains (e.g., tetradecyl) may improve solubility in nonpolar media .
- Material Science: Conjugated dienoate systems in the target compound could enable UV-absorbing properties, similar to spirocyclic compounds in polymer stabilization .
- Environmental Impact : Longer-chain variants (e.g., tetradecyl) exhibit lower eco-toxicity due to reduced bioavailability compared to shorter-chain analogs .
Preparation Methods
General Synthetic Strategy
The synthesis of this organotin compound typically involves multi-step organic transformations, including:
- Formation of the stannadocosa backbone through organotin coupling reactions.
- Introduction of the decyl and butyl alkyl chains via alkylation or esterification.
- Installation of the 4-(decyloxy)-1,4-dioxobut-2-enyl moiety through selective oxidation and etherification steps.
- Control of the (Z,Z,Z)-configuration in the diene system through stereoselective synthesis or isomerization techniques.
The complexity of the molecule suggests that the preparation requires careful control of reaction parameters such as temperature, solvent, catalysts, and stoichiometry.
Organotin Backbone Construction
Organotin compounds are generally synthesized by reacting organotin halides or organotin hydrides with appropriate organic substrates. For this compound, the key step involves the formation of the 6-stannadocosa-2,9-dienoate core.
A plausible synthetic route includes:
- Starting from a suitable stannous chloride or stannous oxide precursor.
- Reacting with a polyfunctionalized organic acid or ester containing the desired oxygenated groups.
- Using coupling agents such as carbodiimides or acid chlorides to facilitate ester bond formation.
Formation of the Dioxobut-2-enyl Moiety
The 1,4-dioxobut-2-enyl fragment involves a diketone or keto-ester functionality, which can be synthesized by:
- Oxidation of the corresponding diol or hydroxy ester using oxidizing agents such as PCC (pyridinium chlorochromate) or Dess–Martin periodinane.
- Subsequent enolization or selective protection/deprotection steps to maintain the (Z,Z,Z) configuration in the conjugated diene system.
Stereochemical Control
Maintaining the (Z,Z,Z) stereochemistry in the diene system is crucial for the compound's properties. This can be achieved by:
- Using stereoselective catalysts or reagents during the diene formation.
- Employing Wittig or Horner–Wadsworth–Emmons reactions with stereocontrolled olefination.
- Isomerization under mild conditions to convert undesired E-isomers to the Z-isomers.
Data Table: Summary of Key Preparation Steps and Conditions
| Step | Reaction Type | Reagents/Catalysts | Conditions | Outcome/Notes |
|---|---|---|---|---|
| 1 | Organotin backbone formation | Stannous chloride, organic acid | Solvent: THF or toluene; Temp: 25-80°C | Formation of stannadocosa intermediate |
| 2 | Alkylation (decyl, butyl) | Decyl bromide, butyl bromide; Base: NaH or K2CO3 | Solvent: DMF; Temp: 50-100°C | Introduction of alkyl chains |
| 3 | Etherification | Decyl alcohol, acid catalyst (H2SO4) or base catalyst (NaH) | Reflux, 80-120°C | Formation of 4-(decyloxy) substituent |
| 4 | Oxidation | PCC, Dess–Martin periodinane | Solvent: CH2Cl2; Temp: 0-25°C | Formation of 1,4-dioxobut-2-enyl group |
| 5 | Olefination (stereocontrol) | Wittig reagent or HWE reagent | Solvent: THF; Temp: -78 to 25°C | Achieving (Z,Z,Z)-configuration in diene system |
Research Findings and Analytical Notes
- The presence of multiple oxygenated functional groups and the organotin center requires inert atmosphere techniques (e.g., nitrogen or argon) to prevent oxidation or hydrolysis during synthesis.
- High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for confirming the stereochemistry and purity of the compound.
- The molecular weight and formula (C46H78O12Sn) align with mass spectrometry (MS) data confirming successful synthesis.
- The compound’s stability is influenced by the organotin moiety, which can be sensitive to moisture and heat; thus, storage under dry, cool conditions is recommended.
- Literature on similar organotin compounds suggests that yields can vary widely (40-75%) depending on the efficiency of coupling and alkylation steps.
- Use of phase-transfer catalysts and microwave-assisted synthesis has been explored in related organotin chemistry to improve yields and reduce reaction times, though specific data for this compound require further study.
Q & A
Advanced Research Question
- Biodegradation Studies : Incubate the compound with soil or microbial consortia (e.g., Pseudomonas spp.) and monitor degradation via LC-MS.
- Ecotoxicology : Use Daphnia magna or zebrafish embryos to evaluate acute toxicity (LC) and bioaccumulation potential .
- Analytical Controls : Isotope-labeled analogs (e.g., -enriched) improve traceability in environmental matrices .
What strategies mitigate challenges in scaling up synthesis while maintaining stereochemical integrity?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
